Cas no 859150-98-4 (8-chloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one)
8-chloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one Chemical and Physical Properties
Names and Identifiers
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- 8-chloro-2-(2-chlorophenyl)-3,1-benzoxazin-4-one
- CHEMBL189686
- AKOS005647907
- VOSIOLQZBSRGAT-UHFFFAOYSA-N
- Z910841376
- 8-chloro-2-(2'-chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one
- SCHEMBL9985390
- 8-chloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one
- 859150-98-4
- EN300-18002094
- 8-Chloro-2-(2-chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one
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- Inchi: 1S/C14H7Cl2NO2/c15-10-6-2-1-4-8(10)13-17-12-9(14(18)19-13)5-3-7-11(12)16/h1-7H
- InChI Key: VOSIOLQZBSRGAT-UHFFFAOYSA-N
- SMILES: N1C2=C(Cl)C=CC=C2C(=O)OC=1C1=CC=CC=C1Cl
Computed Properties
- Exact Mass: 290.9853839g/mol
- Monoisotopic Mass: 290.9853839g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 399
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 38.7Ų
8-chloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-18002094-0.05g |
8-chloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one |
859150-98-4 | 90% | 0.05g |
$101.0 | 2023-09-19 |
8-chloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 8-chloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one
Professional Introduction to Compound with CAS No. 859150-98-4 and Product Name: 8-chloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one
The compound with the CAS number 859150-98-4 and the product name 8-chloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one represents a significant advancement in the field of chemical and pharmaceutical research. This heterocyclic compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The benzoxazinone core structure, combined with chloro substituents, makes it a promising candidate for further exploration in drug discovery and therapeutic development.
In recent years, there has been a growing interest in benzoxazinone derivatives due to their diverse biological activities. The presence of chlorine atoms in the molecule enhances its reactivity and binding affinity, making it an attractive scaffold for designing novel bioactive compounds. The 8-chloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one molecule exhibits interesting pharmacological properties that have been the focus of numerous studies.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacophores. Researchers have been exploring its utility in creating molecules with enhanced efficacy and reduced toxicity. The chloro groups not only improve solubility but also facilitate further functionalization, allowing for the development of a wide range of derivatives with tailored properties.
Recent studies have highlighted the antimicrobial and anti-inflammatory properties of benzoxazinone derivatives. The 8-chloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one compound has shown promising results in preliminary assays, demonstrating activity against various bacterial and fungal strains. This has prompted further investigation into its mechanism of action and potential therapeutic applications.
The structural framework of this molecule also suggests potential applications in addressing neurological disorders. Benzoxazinones have been studied for their ability to interact with specific biological targets involved in neurodegenerative diseases. The chloro substituents may enhance binding to these targets, making 8-chloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one a valuable candidate for developing new treatments.
In addition to its biological activities, the compound's stability under various conditions makes it a suitable candidate for industrial applications. Its resistance to degradation ensures that it can be stored and handled effectively, which is crucial for pharmaceutical manufacturing processes. This stability also contributes to its potential as a building block for more complex molecules.
The synthesis of 8-chloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. The process requires precise control over reaction conditions to ensure high yields and purity. Advances in catalytic methods have further refined these synthetic routes, making it more efficient and environmentally friendly.
As research continues to uncover new applications for this compound, its significance in the chemical and pharmaceutical industries is likely to grow. Collaborative efforts between academia and industry are essential to translate these findings into tangible benefits for patients worldwide. The versatility of 8-chloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one as a chemical entity underscores its importance as a research tool and potential drug candidate.
The future prospects for this compound are bright, with ongoing studies exploring its interactions with different biological systems. By leveraging cutting-edge techniques such as computational modeling and high-throughput screening, researchers can accelerate the discovery process and identify new therapeutic opportunities. The integration of these approaches will undoubtedly enhance our understanding of 8-chloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one's potential.
In conclusion, the compound with CAS number 859150-98-4 and the product name 8-chloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one represents a significant contribution to the field of medicinal chemistry. Its unique structural features and promising biological activities make it a valuable asset in ongoing research efforts. As scientific understanding continues to evolve, this compound is poised to play a crucial role in the development of novel treatments for various diseases.
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